![molecular formula C17H21N5O5S B2571025 Methyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689749-71-1](/img/structure/B2571025.png)
Methyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C17H21N5O5S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Methyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is a compound that can be synthesized from various starting materials, including methyl 2-(thiazol-2-ylcarbamoyl)acetate. This starting material undergoes a series of reactions involving hydrazine hydrate, nitromethane, formaldehyde, and phenyl isothiocyanate to yield thiosemicarbazide, which is further cyclized to obtain N-phenyltriazole and thiadiazolyl derivatives. These compounds have shown promising antihypertensive α-blocking activity with low toxicity, highlighting their potential in pharmaceutical research for the development of new antihypertensive agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Pharmacological Properties
Another study focused on the cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to yield 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These compounds were investigated for their effects on the central nervous system (CNS) in mice, providing insights into their potential therapeutic applications in treating CNS disorders. The structural confirmation was achieved through X-ray analysis, ensuring the accuracy of the synthesized compounds (Maliszewska-Guz et al., 2005).
Catalyst- and Solvent-Free Synthesis
In a more recent study, the compound was used as a strategic intermediate in a catalyst- and solvent-free synthesis approach for preparing 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. This method, which involves a microwave-assisted Fries rearrangement, represents a more environmentally friendly and efficient approach to synthesizing heterocyclic compounds, highlighting the compound's role in facilitating green chemistry initiatives (Moreno-Fuquen et al., 2019).
Synthesis of Novel Triazoloquinazolines
Additionally, the compound has been involved in the synthesis of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. This synthesis pathway explores the reactivity of methyl-2-isothiocyanatobenzoic acid towards nitrogen nucleophiles, leading to the formation of compounds with promising antipyretic and anti-inflammatory activities. This research demonstrates the compound's utility in the development of new anti-inflammatory drugs (Ghorab, Ismail, & Abdala, 2010).
Eigenschaften
IUPAC Name |
methyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5S/c1-3-4-9-21-14(19-20-17(21)28-11-15(23)27-2)10-18-16(24)12-5-7-13(8-6-12)22(25)26/h5-8H,3-4,9-11H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSWZQGYGPKXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

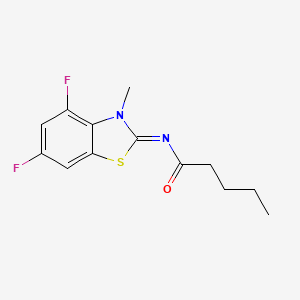
![7-Fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2570945.png)
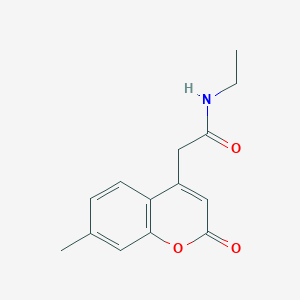

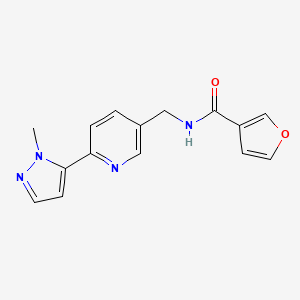
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2570951.png)
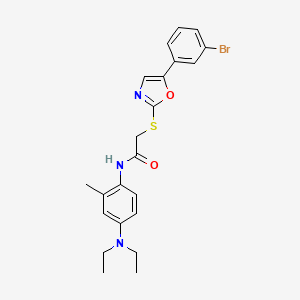
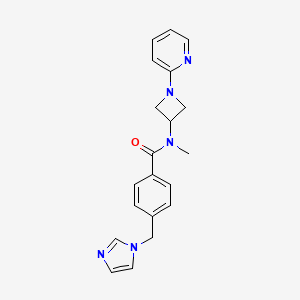

![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2570956.png)

acetic acid methyl ester](/img/structure/B2570959.png)

methanone](/img/structure/B2570965.png)